Propane, 2-(ethenylseleno)-
Description
"Propane, 2-(ethenylseleno)-" is an organoselenium compound derived from propane, where a hydrogen atom at the second carbon is substituted with an ethenylseleno (-Se-CH=CH₂) group. Organoselenium compounds are notable for their applications in organic synthesis, catalysis, and materials science due to selenium's unique electronic properties and reactivity .
Properties
CAS No. |
90383-44-1 |
|---|---|
Molecular Formula |
C5H10Se |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
2-ethenylselanylpropane |
InChI |
InChI=1S/C5H10Se/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 |
InChI Key |
PRESKNAHSPSOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Se]C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing Propane, 2-(ethenylseleno)- involves the reaction of a Grignard reagent with a selenoether precursor. For example, the reaction of ethylmagnesium bromide with ethenylselenol under anhydrous conditions can yield Propane, 2-(ethenylseleno)-.
Selenation Reaction: Another method involves the direct selenation of a propane derivative using selenium reagents. This can be achieved by reacting propane-2-ol with selenium dioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of Propane, 2-(ethenylseleno)- typically involves large-scale Grignard reactions or selenation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propane, 2-(ethenylseleno)- can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of Propane, 2-(ethenylseleno)- can yield selenides. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The selenoether group in Propane, 2-(ethenylseleno)- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, thiols, amines.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted selenoethers.
Scientific Research Applications
Chemistry: Propane, 2-(ethenylseleno)- is used as a building block in organic synthesis, particularly in the formation of complex organoselenium compounds. It is also used in the study of reaction mechanisms involving selenium.
Biology and Medicine: In biological research, Propane, 2-(ethenylseleno)- is investigated for its potential antioxidant properties and its role in enzyme inhibition. It is also studied for its potential therapeutic applications in treating diseases related to oxidative stress.
Industry: In the industrial sector, Propane, 2-(ethenylseleno)- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Propane, 2-(ethenylseleno)- involves its interaction with molecular targets through the selenoether group. This group can participate in redox reactions, influencing the oxidative state of biological molecules. The compound can also form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
(i) Structural and Functional Differences
- Used primarily as fuel.
- Propanoic acid, 2-(phenylseleno)-: Combines a carboxylic acid group with a phenylseleno substituent, enabling dual reactivity (acid-base and selenium-mediated reactions). Its higher molecular weight and polarity suggest applications in specialized synthesis .
- 2-Phenoxyethyl propionate: An ester derivative with a phenoxy group, offering moderate polarity and hydrolytic stability. Commonly used in industrial solvents .
(ii) Reactivity and Stability
- Propane : Stable under standard conditions but highly flammable. Reacts only under extreme conditions (e.g., combustion) .
- Organoselenium Compounds: Selenium's electronegativity and lone pairs enhance reactivity. For example, propanoic acid, 2-(phenylseleno)-, may participate in nucleophilic substitutions or act as a catalyst . The ethenylseleno group in the target compound could facilitate cycloadditions or polymerizations.
- Ester Derivatives: 2-Phenoxyethyl propionate undergoes hydrolysis under acidic/basic conditions, limiting its use in reactive environments .
Notes
Data Limitations: Specific physicochemical data (e.g., boiling point, solubility) for "Propane, 2-(ethenylseleno)-" are unavailable in the provided evidence. Comparisons rely on structural analogs and general organoselenium chemistry principles.
Research Gaps: Further studies are needed to characterize the synthesis, stability, and applications of "Propane, 2-(ethenylseleno)-" in comparison to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
